molecular formula C10H9ClN6O B1492436 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol CAS No. 6979-59-5

2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol

Cat. No. B1492436
CAS RN: 6979-59-5
M. Wt: 264.67 g/mol
InChI Key: LLMGLYHILGXNSE-UHFFFAOYSA-N
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Description

2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, also known as 4-Chlorophenylazo-5-amino-6-(2-pyridyl)pyrimidin-2-ol, is a synthetic compound with the CAS Number: 6979-59-5 and Linear Formula: C10H9ClN6O . It is a solid substance with a molecular weight of 264.67 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 264.67 . The InChI Code is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ .

Scientific Research Applications

Antibacterial and Antifungal Applications

Derivatives of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol have been studied for their potential antibacterial and antifungal properties. The NH2 functional group in these compounds can react with different dichlorothienopyrimidines and dichlorofuropyrimidines to obtain new pyrimidine derivatives with potential for treating infections .

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor for the synthesis of new pyrimidine derivatives. These derivatives are synthesized using reactions such as Suzuki cross-coupling, which can lead to the development of various pharmaceuticals .

Cancer Research

Some azo dye derivatives related to the compound have shown activity towards human colon cell lines (HCT116), suggesting a potential application in cancer research for inhibiting the growth of cancerous cells .

Medicinal Chemistry

The chemical structure of pyrimidine derivatives, including those related to 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, has been explored for their biological activity and medicinal applications due to the significance of heterocyclic compounds in drug development .

Computational Chemistry

Studies involving Density Functional Theory (DFT), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and molecular docking simulations are conducted on pyrimidine derivatives to predict their biological activity and optimize their medicinal properties .

Annelation Methods in Organic Synthesis

The compound is used in annelation methods to build complex systems like the pyrimido[4,5-d]-pyrimidine system, which is a key structural motif in many biologically active molecules .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMGLYHILGXNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421404
Record name 7L-847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol

CAS RN

6979-59-5
Record name NSC134804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7L-847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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